Cas no 2418734-59-3 (tert-butyl N-3-(aminomethyl)-4-methyl-5-sulfanylphenylcarbamate)

tert-butyl N-3-(aminomethyl)-4-methyl-5-sulfanylphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[3-(aminomethyl)-4-methyl-5-sulfanylphenyl]carbamate
- 2418734-59-3
- EN300-26627061
- tert-butyl N-3-(aminomethyl)-4-methyl-5-sulfanylphenylcarbamate
-
- インチ: 1S/C13H20N2O2S/c1-8-9(7-14)5-10(6-11(8)18)15-12(16)17-13(2,3)4/h5-6,18H,7,14H2,1-4H3,(H,15,16)
- InChIKey: ZGFFKVOXHPHTPL-UHFFFAOYSA-N
- ほほえんだ: SC1=CC(=CC(CN)=C1C)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 268.12454906g/mol
- どういたいしつりょう: 268.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
tert-butyl N-3-(aminomethyl)-4-methyl-5-sulfanylphenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26627061-1g |
tert-butyl N-[3-(aminomethyl)-4-methyl-5-sulfanylphenyl]carbamate |
2418734-59-3 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26627061-1.0g |
tert-butyl N-[3-(aminomethyl)-4-methyl-5-sulfanylphenyl]carbamate |
2418734-59-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
tert-butyl N-3-(aminomethyl)-4-methyl-5-sulfanylphenylcarbamate 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
tert-butyl N-3-(aminomethyl)-4-methyl-5-sulfanylphenylcarbamateに関する追加情報
Comprehensive Overview of tert-butyl N-3-(aminomethyl)-4-methyl-5-sulfanylphenylcarbamate (CAS No. 2418734-59-3)
tert-butyl N-3-(aminomethyl)-4-methyl-5-sulfanylphenylcarbamate (CAS No. 2418734-59-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a unique molecular structure combining a tert-butyl group, an aminomethyl moiety, and a sulfanyl (thiol) functional group. Its versatility makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.
The compound's carbamate linkage is a critical feature, as carbamates are widely used in medicinal chemistry due to their stability and bioactivity. Researchers are particularly interested in its potential applications in targeting enzymes or receptors, given the presence of the sulfanyl group, which can participate in redox reactions or form disulfide bonds. This property is especially relevant in the context of antioxidant and neuroprotective drug development, areas that are currently trending in scientific literature and public health discussions.
In recent years, the demand for custom synthesis and high-purity intermediates like tert-butyl N-3-(aminomethyl)-4-methyl-5-sulfanylphenylcarbamate has surged, driven by advancements in precision medicine and biologics. The compound's CAS No. 2418734-59-3 is frequently searched in academic databases and chemical supplier catalogs, reflecting its growing importance. Its structural complexity also aligns with the rising interest in small-molecule inhibitors and proteomics, which are hot topics in AI-driven drug discovery platforms.
From a synthetic chemistry perspective, the tert-butyl group in this compound offers steric protection, enhancing the stability of the molecule during reactions. This is particularly useful in peptide synthesis and catalysis, where protecting groups play a pivotal role. Additionally, the aminomethyl functionality provides a handle for further derivatization, making it a versatile building block for combinatorial chemistry libraries. These attributes are highly sought after in the pharmaceutical industry, where structure-activity relationship (SAR) studies are paramount.
Environmental and green chemistry considerations are also relevant when discussing tert-butyl N-3-(aminomethyl)-4-methyl-5-sulfanylphenylcarbamate. The compound's potential biodegradability and low toxicity profile are increasingly important as regulatory agencies emphasize sustainable chemistry practices. This aligns with the broader societal shift toward eco-friendly and biocompatible materials, a topic frequently explored in both scientific and mainstream media.
In summary, tert-butyl N-3-(aminomethyl)-4-methyl-5-sulfanylphenylcarbamate (CAS No. 2418734-59-3) is a multifaceted compound with significant applications in modern chemistry and drug development. Its unique structural features, combined with its relevance to cutting-edge research areas like AI-assisted molecular design and sustainable synthesis, ensure its continued prominence in scientific and industrial circles. As research progresses, this compound is likely to play an even greater role in addressing some of the most pressing challenges in healthcare and material science.
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